3-Benzyloxy-2-hydroxy benzaldehyde
Overview
Description
3-Benzyloxybenzaldehyde is used as a pharmaceutical intermediate . It activates the adenyl cyclase .
Synthesis Analysis
The synthesis of natural products containing benzofuran rings involves the conversion of (E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl) acrylic acid 67 by Knoevenagel condensation, and then the benzofuran aldehyde 66, which can be transformed into the desired natural product 70 in several steps in overall yields of 40% .Molecular Structure Analysis
The molecular formula of 3-Benzyloxybenzaldehyde is C14H12O2 . Its average mass is 212.244 Da and its monoisotopic mass is 212.083725 Da .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. For example, the free radical bromination of alkyl benzenes . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
3-Benzyloxybenzaldehyde is a white to light beige fine crystalline powder . Its molecular weight is 228.25 .Scientific Research Applications
Scalable Preparation and Synthetic Applications
Scalable Synthesis
A new method for the scalable preparation of related compounds, such as 4-Benzyloxyl-2-hydroxyl benzaldehyde, demonstrates the utility of these compounds as intermediates in synthetic chemistry. The method involves a three-step reaction including benzyl protection, Vilsmeier reaction, and selective deprotection, highlighting the compound's role in facilitating complex chemical syntheses (Sun Gui-fa, 2012).
Catalysis in Organic Synthesis
The compound's derivatives serve as ligands in palladium(ii) complexes, acting as catalytic activators for Suzuki–Miyaura coupling reactions. This showcases its importance in enhancing the efficiency of cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Umesh Kumar et al., 2014).
Biological Activity and Material Science
Natural Product Derivatives
Research on benzaldehyde derivatives from a gorgonian-derived Eurotium sp. fungus led to the isolation of new compounds with potential biological activities. This underlines the role of similar benzaldehyde derivatives in the discovery of new natural products with possible therapeutic applications (Min Chen et al., 2017).
Heteroaryl-Substituted Derivatives
The synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction illustrates the compound's utility in drug design. This signifies its role in the development of novel therapeutic agents by introducing heterocyclic structures into the benzaldehyde framework (H. Bölcskei et al., 2022).
Advanced Material Applications
- Photocatalytic Applications: Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts highlight the potential of 3-Benzyloxy-2-hydroxy benzaldehyde derivatives in environmental applications. This research indicates the compound's relevance in green chemistry and sustainable processes (M. J. Lima et al., 2017).
Safety And Hazards
It’s important to ensure adequate ventilation when handling 3-Benzyloxy-2-hydroxy benzaldehyde. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Use explosion-proof equipment .
Future Directions
properties
IUPAC Name |
2-hydroxy-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYNNNKOORPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461278 | |
Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-hydroxy benzaldehyde | |
CAS RN |
86734-59-0 | |
Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.